1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-7-11(12)13-14(8)9-3-5-10(15-2)6-4-9/h3-7H,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRKUEBIDLOQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenylhydrazine with 3-methyl-2-butanone under acidic conditions to form the desired pyrazole ring . The reaction is usually carried out in ethanol as a solvent, with the mixture being heated under reflux for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino group at position 3 can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while substitution reactions can produce a variety of N-substituted pyrazoles .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as a bioactive molecule with potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents at positions 1, 3, and 5 of the pyrazole core. These modifications influence molecular weight, polarity, and biological activity.
Table 1: Structural and Physicochemical Comparison
Biological Activity
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-amine is a compound within the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine typically involves reactions between various aryl amines and hydrazine derivatives. A notable method includes the reaction of 4-methoxyphenyl hydrazine with appropriate carbonyl compounds under specific conditions to yield the desired pyrazole derivative .
Biological Activity Overview
Research indicates that compounds containing the pyrazole moiety exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The following sections detail these activities.
Anticancer Activity
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-amine has shown promising anticancer effects against various cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation in:
- Liver Cancer Cells (HepG2) : The compound exhibited significant cytotoxicity with an IC50 value indicating effective growth inhibition.
- Breast Cancer Cells (MCF7) : Similar inhibitory effects were observed, suggesting a potential role in breast cancer therapy .
Table 1: Cytotoxicity Data Against Selected Cancer Cell Lines
| Cell Line | IC50 (nM) |
|---|---|
| HepG2 | 399 |
| MCF7 | 580 |
| NUGC | 60 |
| DLDI | 890 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. This activity was comparable to standard anti-inflammatory drugs like dexamethasone at similar concentrations .
Analgesic Properties
In addition to its anti-inflammatory effects, 1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine has been reported to possess analgesic properties. Experimental models have shown that it effectively alleviates pain in various settings, further supporting its therapeutic potential .
The precise mechanism through which 1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell signaling pathways related to inflammation and cancer cell proliferation.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical settings:
- Study on HepG2 Cells : A detailed examination revealed that treatment with 1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine resulted in a significant reduction in cell viability, with apoptosis playing a crucial role in this process.
- Anti-inflammatory Model : In a carrageenan-induced paw edema model, administration of the compound led to a marked decrease in swelling, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the common synthetic routes for 1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine?
The compound is typically synthesized via multi-step protocols involving cyclization, acylation, and nucleophilic substitution. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through cyclization (using ethyl acetoacetate and monomethylhydrazine), followed by formylation and oxidation. Subsequent reactions with aromatic aldehydes or acid chlorides yield derivatives . A scalable route involves solvent-free condensation of barbituric acids, 1H-pyrazol-5-amines, and aldehydes .
Q. How is the compound characterized to confirm its structure and purity?
Key characterization methods include:
- NMR spectroscopy : and NMR to confirm substituent positions and electronic environments (e.g., methoxy group at δ 3.85 ppm) .
- Mass spectrometry (ESI) : To verify molecular weight (e.g., m/z 437.41 for a nitro-substituted derivative) .
- IR spectroscopy : Identification of functional groups like NH (3250 cm) and carbonyl (1683 cm) .
- Elemental analysis : Confirmation of C, H, and N percentages (e.g., C-57.66%, N-16.01%) .
Q. What in vitro assays are used to evaluate its biological activity?
Standard assays include:
- Antibacterial screening : Agar diffusion or microdilution against Gram-positive/negative strains .
- Cytotoxicity assays : MTT or SRB tests on cancer cell lines to determine IC values .
- Enzyme inhibition : Spectrophotometric assays for targets like carbonic anhydrase isoenzymes (hCA I/II) .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability and yield?
Optimization strategies include:
- Solvent-free conditions : Reduces purification steps and improves atom economy (e.g., one-pot synthesis of pyrazolo-pyrido-pyrimidines) .
- Catalytic methods : Use of triethylamine to enhance acylation efficiency in dichloromethane .
- Column chromatography : Hexane:ethyl acetate (8:2) for high-purity isolation of derivatives .
Q. How do researchers resolve contradictions in biological activity data across studies?
Contradictions may arise from assay variability or structural modifications. Mitigation involves:
- Standardized protocols : Uniform cell lines (e.g., MDA-MB-231 for anticancer assays) and controls .
- SAR studies : Comparing derivatives (e.g., 3,5-dinitro vs. 3-methoxy benzamide substituents) to identify critical functional groups .
- Dose-response validation : Replicating results across independent labs to confirm activity thresholds .
Q. What computational tools are used to predict reactivity or bioactivity?
Advanced methods include:
- Quantum chemical calculations : For reaction path optimization and transition-state analysis (e.g., ICReDD’s computational-experimental feedback loop) .
- Molecular docking : Virtual screening against targets like σ receptors or urokinase to prioritize derivatives .
- QSAR modeling : Correlating substituent electronic parameters (e.g., Hammett constants) with antibacterial potency .
Q. How is crystallographic data utilized in structural analysis?
Single-crystal X-ray diffraction provides:
- Bond angles/lengths : Critical for understanding steric effects (e.g., triclinic crystal system with α = 79.906° for a fluorophenyl derivative) .
- Intermolecular interactions : Hydrogen bonding or π-π stacking patterns influencing solubility and stability .
- Validation of stereochemistry : Confirming configurations (e.g., R/S assignments in tetrahydrofuran derivatives) .
Q. What strategies improve selectivity in receptor antagonism or enzyme inhibition?
Approaches include:
- Mannich base modifications : Introducing piperazine or fluorophenyl groups to enhance hCA II selectivity over hCA I .
- Substituent tuning : Replacing chlorine with methoxy groups to reduce off-target effects in CCK1 receptor antagonists .
- Pharmacophore mapping : Identifying essential motifs (e.g., pyrazole core with 4-methoxyphenyl) for σ receptor binding .
Methodological Considerations
Q. How are stability and storage conditions determined for derivatives?
Stability studies involve:
- Thermogravimetric analysis (TGA) : Assessing decomposition temperatures.
- Long-term storage tests : Monitoring degradation in dark, dry conditions at 4°C .
- HPLC purity checks : Post-storage analysis to detect hydrolysis or oxidation .
Q. What are best practices for synthesizing novel analogs with improved pharmacokinetics?
Key steps include:
- LogP optimization : Introducing hydrophilic groups (e.g., hydroxyl or amine) to enhance solubility .
- Metabolic stability assays : Microsomal incubation to identify vulnerable sites (e.g., methyl group oxidation) .
- Pro-drug strategies : Masking polar groups (e.g., acylated amines) for better bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
